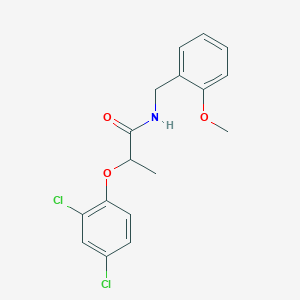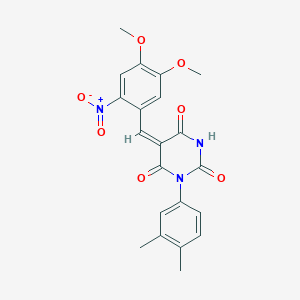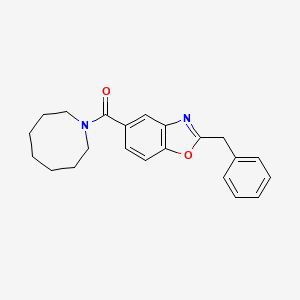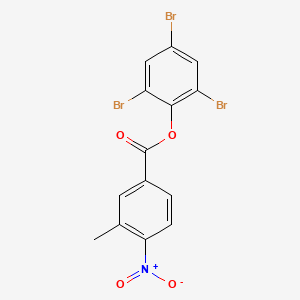![molecular formula C25H20O5 B4966793 benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, also known as Coumarin-3-carboxylic acid benzyl ester, is a synthetic compound with potential biological activities. It belongs to the class of coumarin derivatives, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to scavenge free radicals and protect cells from oxidative damage. Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been shown to inhibit the growth and migration of cancer cells and induce apoptosis through the activation of caspases. It has also been reported to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It has been extensively studied for its biological activities, and there is a large body of literature available on its properties. However, benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate also has some limitations. It is poorly soluble in water, which can limit its use in aqueous-based assays. It can also exhibit cytotoxic effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several potential future directions for research. It can be further explored as a lead compound for the development of new drugs with improved pharmacological properties. It can also be investigated for its effects on other biological systems, such as the immune system and the gastrointestinal tract. Additionally, the mechanism of action of benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can be further elucidated to better understand its biological activities. Finally, the development of new synthetic methods for benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can be explored to improve its yield and purity.
Méthodes De Synthèse
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can be synthesized by a simple reaction of coumarin-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature for several hours. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been investigated for its effects on the central nervous system and cardiovascular system. Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-17(25(27)28-16-18-8-4-2-5-9-18)29-20-12-13-21-22(19-10-6-3-7-11-19)15-24(26)30-23(21)14-20/h2-15,17H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNKXQDXZJQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)

![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)


